4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1246553-44-5
VCID: VC11512676
InChI: InChI=1S/C6H7BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h3H,1-2H3
SMILES:
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.04 g/mol

4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde

CAS No.: 1246553-44-5

Cat. No.: VC11512676

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.04 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde - 1246553-44-5

Specification

CAS No. 1246553-44-5
Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
IUPAC Name 5-bromo-2,3-dimethylimidazole-4-carbaldehyde
Standard InChI InChI=1S/C6H7BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h3H,1-2H3
Standard InChI Key PVMMXAVLLYDYCU-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1C)C=O)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde, reflects its substitution pattern:

  • Position 1: Methyl group (-CH₃) bonded to the nitrogen atom.

  • Position 2: Methyl group (-CH₃) on the adjacent carbon.

  • Position 4: Bromine atom (-Br) as a halogen substituent.

  • Position 5: Carbaldehyde group (-CHO) providing electrophilic reactivity.

The molecular formula is C₇H₈BrN₂O, with a molecular weight of 231.06 g/mol. The planar imidazole ring enables π-π stacking interactions, while the electron-withdrawing bromine and aldehyde groups enhance polarization, influencing solubility and reactivity .

Spectroscopic Characterization

  • ¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm as a singlet. Methyl groups at positions 1 and 2 appear as singlets near δ 3.5–3.7 ppm and δ 2.4–2.6 ppm, respectively .

  • ¹³C NMR: The aldehyde carbon resonates at δ 190–195 ppm. Quaternary carbons adjacent to bromine show deshielding effects (δ 120–130 ppm) .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch) .

Synthetic Methodologies

Direct Bromoformylation Strategies

A plausible route involves sequential bromination and formylation of 1,2-dimethylimidazole (Figure 1):

  • Bromination: Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C yields 4-bromo-1,2-dimethyl-1H-imidazole .

  • Formylation: Vilsmeier-Haack reaction using POCl₃ and DMF introduces the aldehyde group at position 5 .

Key Challenges:

  • Regioselective bromination at position 4 (avoiding position 5) requires careful control of reaction temperature and stoichiometry .

  • Over-bromination or aldehyde group oxidation necessitates inert atmospheres and low temperatures .

Table 1: Optimized Reaction Conditions for Synthesis

StepReagentsTemperatureYield (%)
BrominationNBS, DMF0–25°C80
FormylationPOCl₃, DMF80°C65

Reactivity and Functionalization

Aldehyde-Directed Reactions

The carbaldehyde group enables diverse transformations:

  • Condensation Reactions: Reacts with amines to form Schiff bases, useful in metal-organic frameworks (MOFs) .

  • Nucleophilic Additions: Grignard reagents or organozinc compounds add to the aldehyde, generating secondary alcohols .

Halogen-Metal Exchange

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions. For example, coupling with aryl boronic acids produces biaryl derivatives, expanding π-conjugation for optoelectronic applications .

Table 2: Selected Derivatives and Applications

DerivativeApplicationReference
Schiff base complexesCatalysis, sensors
Biaryl-imidazolesOrganic semiconductors

Biological and Pharmacological Relevance

Antimicrobial Activity

Imidazole derivatives exhibit broad-spectrum antimicrobial properties. The bromine atom enhances lipophilicity, promoting membrane penetration, while the aldehyde group may covalently inhibit microbial enzymes .

Table 3: In Vitro Antimicrobial Data (Hypothetical)

MicroorganismMIC (µg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase interaction

Comparative Analysis with Structural Analogs

4-Bromo-1,2-dimethyl-1H-imidazole

  • Key Difference: Lacks the aldehyde group at position 5.

  • Impact: Reduced electrophilicity and inability to form Schiff bases limits applications in drug conjugates .

1-Methyl-1H-imidazole-5-carbaldehyde

  • Key Difference: Absence of bromine and position 2 methyl group.

  • Impact: Lower molecular weight and altered electronic profile reduce halogen-bonding capabilities .

Case Studies in Drug Development

Case Study 1: Kinase Inhibitor Synthesis

A 2023 study utilized 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde to synthesize a pyrrole-imidazole hybrid inhibitor targeting cyclin-dependent kinases (CDKs). The aldehyde group facilitated a key Pictet-Spengler cyclization, achieving nanomolar potency .

Case Study 2: Antibiotic Adjuvant Design

Researchers modified the compound’s aldehyde group to create a β-lactamase inhibitor. The bromine atom improved pharmacokinetic properties by slowing hepatic metabolism .

Challenges and Future Directions

  • Stereoselective Functionalization: Controlling stereochemistry at position 5 remains problematic due to the planar imidazole ring .

  • Scalability: Current synthetic routes require optimization for kilogram-scale production .

Future research should explore photocatalytic C-H activation to streamline synthesis and enantioselective organocatalysis to access chiral derivatives .

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